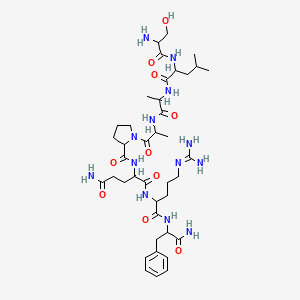
Neuropeptide SF (rat)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neuropeptide SF (rat) is a bioactive peptide that belongs to the neuropeptide FF receptor family. It is known for its role in modulating pain, stress, and other physiological processes. Neuropeptides are small protein-like molecules used by neurons to communicate with each other. They influence the activity of the brain and the body in specific ways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Neuropeptide SF (rat) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of neuropeptides like Neuropeptide SF (rat) involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Neuropeptide SF (rat) can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of disulfide bonds between cysteine residues.
Reduction: This can break disulfide bonds, leading to a linear peptide structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products
The major products formed from these reactions are typically modified peptides with altered biological activity or stability.
Aplicaciones Científicas De Investigación
Neuropeptide SF (rat) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating pain, stress, and other physiological processes.
Medicine: Potential therapeutic applications in pain management and stress-related disorders.
Industry: Used in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
Neuropeptide SF (rat) exerts its effects by binding to neuropeptide FF receptors (NPFF1 and NPFF2). These receptors are G-protein-coupled receptors (GPCRs) that modulate various signaling pathways. Upon binding, Neuropeptide SF activates these receptors, leading to the modulation of pain and stress responses through pathways involving ion channels and other intracellular signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
Neuropeptide Y: Involved in regulating food intake, circadian rhythms, and stress responses.
Galanin: Modulates pain, mood, and feeding behavior.
Somatostatin: Inhibits the release of various hormones and neurotransmitters.
Uniqueness
Neuropeptide SF (rat) is unique in its specific activation of NPFF receptors, which are primarily involved in modulating pain and stress. This specificity makes it a valuable tool for studying these physiological processes and developing targeted therapies.
Propiedades
Fórmula molecular |
C40H65N13O10 |
|---|---|
Peso molecular |
888.0 g/mol |
Nombre IUPAC |
2-[[1-[2-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C40H65N13O10/c1-21(2)18-29(52-34(58)25(41)20-54)37(61)47-22(3)33(57)48-23(4)39(63)53-17-9-13-30(53)38(62)50-27(14-15-31(42)55)36(60)49-26(12-8-16-46-40(44)45)35(59)51-28(32(43)56)19-24-10-6-5-7-11-24/h5-7,10-11,21-23,25-30,54H,8-9,12-20,41H2,1-4H3,(H2,42,55)(H2,43,56)(H,47,61)(H,48,57)(H,49,60)(H,50,62)(H,51,59)(H,52,58)(H4,44,45,46) |
Clave InChI |
OLOSAWFREOVGQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















